1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C50H48N12O4 and its molecular weight is 881.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Ibrutinib dimer has shown promise in cancer therapy. As a tyrosine kinase inhibitor (TKI), it irreversibly inhibits Bruton’s tyrosine kinase (BTK), a critical enzyme involved in B-cell proliferation, differentiation, apoptosis, and migration .
- Research is ongoing to explore its efficacy against various malignancies, including marginal zone lymphoma, mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia .
- This method ensures the quality control of both Ibrutinib drug substance and drug product. It involves optimizing critical chromatographic parameters, such as column temperature, flow rate, and mobile phase composition .
- This analytical method facilitates accurate determination of Ibrutinib content in different formulations .
- These nanoparticles enhance drug solubility, bioavailability, and targeted delivery, potentially improving Ibrutinib’s therapeutic efficacy .
Cancer Treatment
Stability Indicating Method Development
Quantification in Pharmaceutical Forms
Nanoparticle-Based Delivery Systems
Solid Tumor Therapy
Mechanism of Action
Target of Action
The primary target of Ibrutinib, also known as “1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one”, is Bruton’s tyrosine kinase (BTK) . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor signaling pathway .
Mode of Action
Ibrutinib acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This inhibition disrupts the growth signal by targeting BTK in patients with B-cell malignancies .
Biochemical Pathways
The inhibition of BTK by Ibrutinib blocks many functionalities in the B-cell receptor signaling pathway that are crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . It also suppresses TLR signaling-mediated proliferation and blocks pro-survival pathways in CLL cells by downregulating CCL3 and CCL4 expression .
Pharmacokinetics
The pharmacokinetics of Ibrutinib is highly variable in patients . It is absorbed and metabolized in the body, and its clearance has both inter- and intra-individual variability . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance .
Result of Action
Ibrutinib has demonstrated clinical effectiveness in treating various conditions such as chronic lymphocytic leukemia (CLL), Waldenström’s Macroglobulinemia, and chronic graft versus host disease (cGVHD) . It has shown significant activities across a variety of B-cell neoplastic disorders and autoimmune diseases .
Action Environment
The action of Ibrutinib can be influenced by environmental factors such as the patient’s smoking status . For instance, smokers are expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers . Therefore, the patient’s environment and lifestyle can significantly impact the efficacy and stability of Ibrutinib.
properties
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQAMODZKHBII-LQFQNGICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H48N12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ibrutinib dimer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.